4-Methylcyclohexyl 4-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}-4-oxobutanoate
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Overview
Description
4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole moiety, which is known for its biological activity, and a methanesulfonyl group, which can influence its reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method starts with the preparation of the benzothiazole intermediate. This intermediate is then reacted with 3-chloropropionyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and sodium iodide (NaI) in a solvent like 1,4-dioxane . The final step involves coupling the intermediate with 4-methylcyclohexylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzothiazole ring can be reduced using specific reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOCH₃). Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could lead to partially or fully reduced benzothiazole derivatives.
Scientific Research Applications
4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase (AChE) by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . Additionally, it may interfere with amyloid-beta aggregation, a hallmark of Alzheimer’s disease, through its benzothiazole moiety .
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds share the benzothiazole and methanesulfonyl groups but differ in the substituents on the propionamide moiety.
Benzothiazole-piperazine hybrids: These compounds are structurally similar but incorporate a piperazine ring, which can alter their biological activity and pharmacokinetic properties.
Uniqueness
4-METHYLCYCLOHEXYL 3-[(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPANOATE is unique due to its combination of a cyclohexyl group and a benzothiazole moiety, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H24N2O5S2 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4-methylcyclohexyl) 4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C19H24N2O5S2/c1-12-3-5-13(6-4-12)26-18(23)10-9-17(22)21-19-20-15-8-7-14(28(2,24)25)11-16(15)27-19/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,20,21,22) |
InChI Key |
YYVKTBSHRLUMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)OC(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
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